sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate
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Overview
Description
Sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a multi-kinase inhibitor, particularly in the treatment of myelodysplastic syndromes (MDS) and other cancer-related conditions .
Preparation Methods
The synthesis of sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate involves several steps. The key synthetic route includes the reaction of 2,4,6-trimethoxybenzaldehyde with a sulfonyl chloride derivative, followed by a series of condensation and substitution reactions to introduce the methoxy and anilino groups . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced sulfonyl compounds.
Scientific Research Applications
Sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its effects on cellular processes, particularly in cancer cells.
Mechanism of Action
The compound exerts its effects by inhibiting multiple kinases, which are enzymes that play a crucial role in cell signaling pathways. By blocking these kinases, it disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells. The molecular targets include cyclin-dependent kinases and other proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Compared to other multi-kinase inhibitors, sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate is unique due to its specific structure, which allows for selective inhibition of certain kinases. Similar compounds include:
Sunitinib: Another multi-kinase inhibitor used in cancer treatment.
Sorafenib: Known for its use in treating liver and kidney cancers.
Imatinib: Used primarily in the treatment of chronic myeloid leukemia.
This compound’s unique structure and selective inhibition properties make it a valuable tool in both research and clinical settings.
Properties
IUPAC Name |
sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLUZFVFXYXQE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974682 |
Source
|
Record name | Sodium (2-methoxy-5-{[2-(2,4,6-trimethoxyphenyl)ethenesulfonyl]methyl}anilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592542-60-4 |
Source
|
Record name | Sodium (2-methoxy-5-{[2-(2,4,6-trimethoxyphenyl)ethenesulfonyl]methyl}anilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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